molecular formula C8H5N3O3 B8113705 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No. B8113705
M. Wt: 191.14 g/mol
InChI Key: ISPZKRNPZRBKCN-UHFFFAOYSA-N
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Patent
US06878704B2

Procedure details

3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester—2-Chloronicotinoyl chloride (10 g) and ethyl diazoacetate (19.4 g) were heated together at 55° C. for 3 hours then left at ambient temperature for 18 hours. The mixture was concentrated in vacuo and the residue chromatographed on silica gel, eluting with 30-50% ethyl acetate in hexane. This gave the title compound (9.08 g, 63%). NMR (CDCl3) δ1.15 (3H, t), 4.15 (2H, q), 7.25 (1H, t), 7.58 (1H, dd), 8.48 (1H, dd).
Name
3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester 2-Chloronicotinoyl chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5](=[N+:15]=[N-:16])[C:6]([C:8]1[C:9](Cl)=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7])C.ClC1N=CC=CC=1C(Cl)=O.[N+](=CC(OCC)=O)=[N-]>>[O:7]=[C:6]1[C:5]([C:4]([OH:3])=[O:17])=[N:15][NH:16][C:9]2[N:10]=[CH:11][CH:12]=[CH:13][C:8]1=2 |f:0.1|

Inputs

Step One
Name
3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester 2-Chloronicotinoyl chloride
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C=1C(=NC=CC1)Cl)=[N+]=[N-])=O.ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
19.4 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 30-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1C2=C(NN=C1C(=O)O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.08 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 204.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.